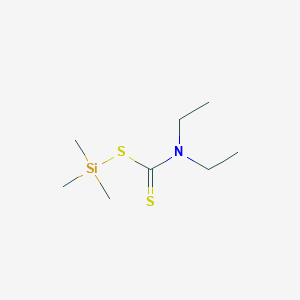
Carbamic acid, diethyldithio-, trimethylsilyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, diethyldithio-, trimethylsilyl ester is a chemical compound used in scientific research for its unique properties. It is commonly referred to as DDCS or Dithio-carbamate. This compound is a potent inhibitor of metalloenzymes and has been used in various biochemical and physiological studies.
作用機序
DDCS inhibits metalloenzymes by binding to the metal ion in the active site of the enzyme. This binding disrupts the enzyme's catalytic activity, leading to a decrease in enzyme function. DDCS has been shown to have a high affinity for metal ions such as zinc, copper, and iron.
生化学的および生理学的効果
DDCS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting matrix metalloproteinases. DDCS has also been shown to reduce inflammation by inhibiting superoxide dismutase. Additionally, DDCS has been shown to reduce oxidative stress by inhibiting carbonic anhydrase.
実験室実験の利点と制限
DDCS has several advantages as a research tool. It is a potent inhibitor of metalloenzymes, making it useful for studying the role of metalloenzymes in various biological processes. DDCS is also relatively easy to synthesize, making it readily available for research purposes. However, DDCS has some limitations as a research tool. It is highly reactive and can form adducts with other compounds, making it difficult to study its effects in complex biological systems. Additionally, DDCS has been shown to have some toxic effects, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on DDCS. One area of interest is the development of more potent metalloenzyme inhibitors based on the structure of DDCS. Another area of interest is the study of the effects of DDCS on metalloenzymes in complex biological systems, such as cells and tissues. Additionally, research on the toxic effects of DDCS could lead to the development of safer metalloenzyme inhibitors for use in clinical settings.
Conclusion:
DDCS is a potent metalloenzyme inhibitor that has been used in various scientific research applications. Its unique properties make it a valuable tool for studying the role of metalloenzymes in various biological processes. While DDCS has some limitations as a research tool, its potential for future research directions makes it an important compound in the field of biochemistry and physiology.
合成法
DDCS can be synthesized by reacting diethyldithiocarbamate with trimethylsilyl chloride in the presence of a base. The reaction produces DDCS as a yellowish oil that is soluble in organic solvents. The purity of the compound can be increased by recrystallization or column chromatography.
科学的研究の応用
DDCS is widely used in scientific research as a metalloenzyme inhibitor. It has been shown to inhibit various metalloenzymes, including carbonic anhydrase, superoxide dismutase, and matrix metalloproteinases. DDCS has also been used to study the role of metalloenzymes in various biological processes, such as cancer progression, inflammation, and oxidative stress.
特性
CAS番号 |
18881-57-7 |
|---|---|
製品名 |
Carbamic acid, diethyldithio-, trimethylsilyl ester |
分子式 |
C8H19NS2Si |
分子量 |
221.5 g/mol |
IUPAC名 |
trimethylsilyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C8H19NS2Si/c1-6-9(7-2)8(10)11-12(3,4)5/h6-7H2,1-5H3 |
InChIキー |
OVGUMLRVVXSFAI-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Si](C)(C)C |
正規SMILES |
CCN(CC)C(=S)S[Si](C)(C)C |
その他のCAS番号 |
18881-57-7 |
同義語 |
Diethyldithiocarbamic acid trimethylsilyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-bromobenzoyl)amino]acetic Acid](/img/structure/B102023.png)
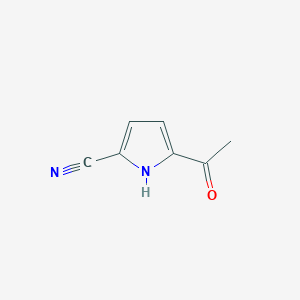
![4-[2-Hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyloxy]-2-methoxy-6-pentylbenzoic acid methyl ester](/img/structure/B102025.png)
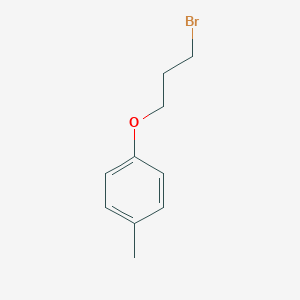
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]propiononitrile](/img/structure/B102027.png)
![9H-Purine, 9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-](/img/structure/B102029.png)
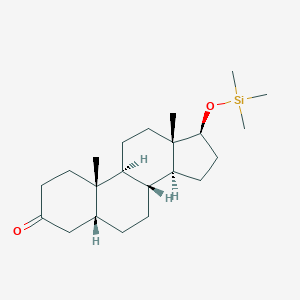
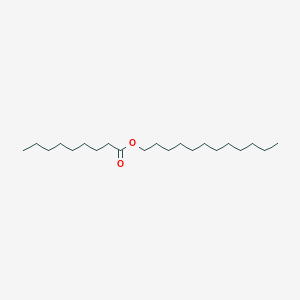
![9-(Trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-9H-purine](/img/structure/B102033.png)
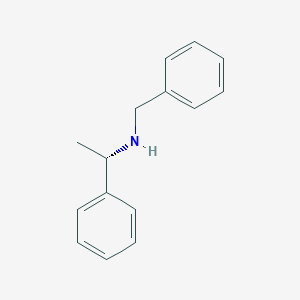
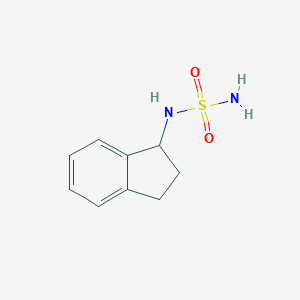
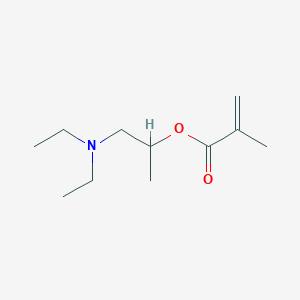
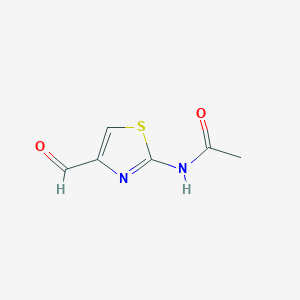
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)